4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt
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Overview
Description
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is a sensitive fluorogenic substrate used in fluorometric and UV-spectrophotometric assays of phosphatases . This compound is particularly valuable in molecular biology and biochemistry for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for detecting and quantifying enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The bis(cyclohexylammonium) salt form is achieved by neutralizing the phosphate ester with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .
Scientific Research Applications
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the phosphatase enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used to assay N-acetyl-β-D-glucosaminidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is unique in its specific application for phosphatase assays. Its high sensitivity and strong fluorescent signal make it a preferred choice for detecting and quantifying phosphatase activity in various research and industrial applications .
Properties
IUPAC Name |
cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXHZSVMPSFGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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